
2-Fluoro-1-methoxy-3-methyl-4-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-1-methoxy-3-methyl-4-(trifluoromethyl)benzene is an organic compound with a complex structure that includes fluorine, methoxy, methyl, and trifluoromethyl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-methoxy-3-methyl-4-(trifluoromethyl)benzene typically involves multiple steps. One common method starts with the fluorination of 1,3-dimethoxybenzene, followed by trifluoromethylation to introduce the trifluoromethyl group . The reaction conditions often require the use of specific catalysts and reagents to ensure the desired substitutions occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound on a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-1-methoxy-3-methyl-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like fluorine and trifluoromethyl.
Oxidation and Reduction: The methoxy and methyl groups can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitutions, and oxidizing agents for oxidation reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation reactions can yield aldehydes or carboxylic acids .
Wissenschaftliche Forschungsanwendungen
2-Fluoro-1-methoxy-3-methyl-4-(trifluoromethyl)benzene has several applications in scientific research:
Wirkmechanismus
The mechanism by which 2-Fluoro-1-methoxy-3-methyl-4-(trifluoromethyl)benzene exerts its effects depends on its interaction with molecular targets. The presence of electron-withdrawing groups like fluorine and trifluoromethyl can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-3-methoxy-1-methyl-4-(trifluoromethyl)benzene: Similar structure but different substitution pattern.
1-Fluoro-2-Methoxy-3-(trifluoroMethyl)benzene: Another isomer with a different arrangement of substituents.
Uniqueness
2-Fluoro-1-methoxy-3-methyl-4-(trifluoromethyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C9H8F4O |
|---|---|
Molekulargewicht |
208.15 g/mol |
IUPAC-Name |
2-fluoro-1-methoxy-3-methyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8F4O/c1-5-6(9(11,12)13)3-4-7(14-2)8(5)10/h3-4H,1-2H3 |
InChI-Schlüssel |
OSSOAAPDFMXTLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1F)OC)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


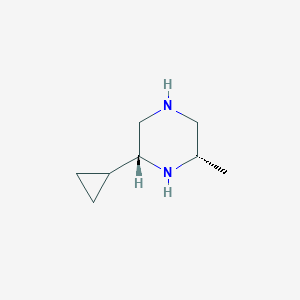


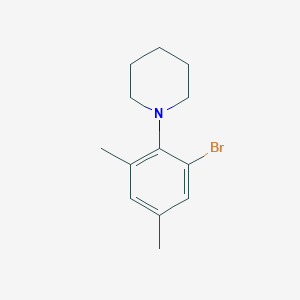

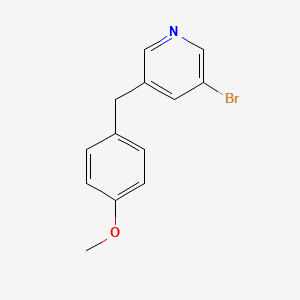


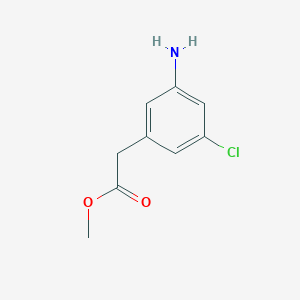

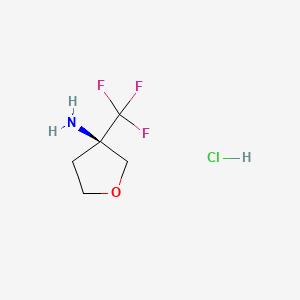


![8-Tert-butyl 2-methyl 4-oxo-3,8-diazabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B14030045.png)
